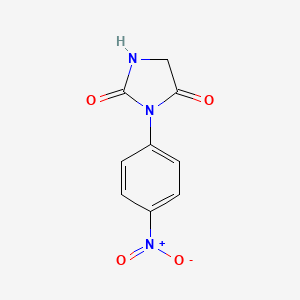

3-(4-Nitrophenyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 3-(4-Nitrophenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62101-57-9 |

|---|---|

Molecular Formula |

C9H7N3O4 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

3-(4-nitrophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14) |

InChI Key |

NXSDVXXMFNZITI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-(4-Nitrophenyl)hydantoin Scaffolds

Executive Summary

The 3-(4-Nitrophenyl)hydantoin scaffold represents a critical structural motif in medicinal chemistry, serving as the pharmacophoric core for a class of non-steroidal androgen receptor (AR) antagonists, most notably Nilutamide . While often encountered as a synthetic intermediate rather than a commodity chemical, its imidazolidine-2,4-dione ring system—specifically substituted at the

This guide provides a comprehensive technical analysis of the 3-(4-nitrophenyl)hydantoin core, detailing its synthesis from isocyanate precursors, physicochemical properties, and its role as a precursor in the development of antiandrogenic therapeutics.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Unlike the common 5,5-diphenylhydantoin (Phenytoin), the 3-(4-nitrophenyl) variant is defined by substitution on the urea nitrogen (

| Attribute | Detail |

| Chemical Name | 3-(4-Nitrophenyl)imidazolidine-2,4-dione |

| Common Name | 3-(4-Nitrophenyl)hydantoin |

| Molecular Formula | |

| Molecular Weight | 221.17 g/mol |

| Core Scaffold | Imidazolidine-2,4-dione |

| Key Substituent | 4-Nitrophenyl group at |

| CAS Number | Research Intermediate (See Note below) |

| Related CAS | 100-28-7 (Precursor: 4-Nitrophenyl isocyanate)63612-50-0 (Analog: Nilutamide) |

> Note on CAS Registry: The specific unsubstituted molecule 3-(4-nitrophenyl)hydantoin is frequently cited in patent literature as a transient intermediate or structural probe rather than a bulk catalog item. Researchers should reference Nilutamide (CAS 63612-50-0) for regulatory and toxicological benchmarks of this scaffold class.

Physicochemical Properties (Experimental & Predicted)

The introduction of the nitro group at the para position of the phenyl ring significantly increases the acidity of the

| Property | Value / Range | Source/Note |

| Melting Point | 220 – 240 °C (Decomposes) | Predicted based on hydantoin ( |

| Solubility (Water) | < 0.1 mg/mL | Highly insoluble due to rigid planar structure. |

| Solubility (Organic) | Soluble in DMSO, DMF, Pyridine. | Required for synthesis and biological assay prep. |

| pKa ( | ~8.5 – 9.0 | Acidic due to resonance stabilization by carbonyls. |

| LogP | ~1.2 – 1.5 | Moderate lipophilicity; membrane permeable. |

| Appearance | Pale yellow to tan crystalline powder | Characteristic of nitroaromatic compounds. |

Synthesis & Manufacturing Protocols

The Isocyanate Route (Authoritative Protocol)

The most robust method for synthesizing 3-substituted hydantoins ensures regioselectivity by reacting an isocyanate with an amino acid. This method avoids the ambiguity of alkylating a pre-formed hydantoin ring.

Reaction Logic:

-

Nucleophilic Attack: The amino group of glycine attacks the electrophilic carbon of 4-nitrophenyl isocyanate.

-

Ureido Intermediate: Formation of the hydantoic acid (ureido acid) intermediate.

-

Cyclodehydration: Acid-catalyzed closure of the ring to form the thermodynamically stable hydantoin.

Step-by-Step Protocol:

-

Reagents:

-

Glycine (1.0 eq)

-

4-Nitrophenyl isocyanate (1.0 eq) [CAS: 100-28-7]

-

Potassium Hydroxide (KOH) (1.0 eq)

-

Hydrochloric Acid (HCl, conc.)

-

Solvent: Water/Ethanol (1:1 mixture)

-

-

Procedure:

-

Step A (Formation of Salt): Dissolve Glycine (7.5 g, 0.1 mol) in 50 mL of 2N KOH solution. Stir at room temperature until fully dissolved.

-

Step B (Coupling): Slowly add 4-Nitrophenyl isocyanate (16.4 g, 0.1 mol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature < 40°C using an ice bath if necessary.

-

Step C (Intermediate Isolation): Stir for 2 hours. The potassium salt of the hydantoic acid will form. Filter any insoluble impurities.

-

Step D (Cyclization): Acidify the filtrate with concentrated HCl to pH < 2. Heat the mixture to reflux (approx. 100°C) for 2–3 hours. The hydantoic acid will cyclize to the hydantoin.

-

Step E (Purification): Cool the mixture to 4°C. The 3-(4-nitrophenyl)hydantoin will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

-

Synthesis Workflow Diagram

Caption: Regioselective synthesis of 3-(4-nitrophenyl)hydantoin via the hydantoic acid pathway.

Analytical Characterization

To validate the synthesis, researchers must confirm the structure using NMR and IR. The key diagnostic signals are the

-

NMR (DMSO-

-

11.2 ppm (s, 1H,

-

8.35 ppm (d, 2H, Ar-H ortho to

-

7.80 ppm (d, 2H, Ar-H meta to

-

4.15 ppm (s, 2H, Ring -CH

-

11.2 ppm (s, 1H,

-

IR Spectroscopy (KBr):

-

1770 cm

& 1720 cm -

1530 cm

& 1350 cm

-

Biological Relevance: The Antiandrogen Connection[8]

The 3-(4-nitrophenyl)hydantoin structure is not merely a chemical curiosity; it is the pharmacophore responsible for binding to the Androgen Receptor (AR).

Mechanism of Action

In drugs like Nilutamide, this scaffold acts as a competitive antagonist. The electron-withdrawing nitro group forms critical electrostatic interactions within the AR ligand-binding domain (LBD), while the hydantoin ring mimics the steric bulk of the steroid D-ring.

-

Binding Site: Helix 12 of the Androgen Receptor.

-

Effect: Prevents the conformational change required for co-activator recruitment, thereby silencing androgen signaling (crucial for Prostate Cancer therapy).

Structure-Activity Relationship (SAR) Flow

Caption: Evolution of the base scaffold into the clinical drug Nilutamide.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the unsubstituted intermediate is limited, it should be handled with the same precautions as Nilutamide and Nitroaromatics .

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H351: Suspected of causing cancer (based on nitroaromatic class properties).

-

H360: May damage fertility or the unborn child (Antiandrogenic activity).

-

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory. Handle only in a fume hood to avoid inhalation of dusts.

References

-

Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] Link - The foundational text on hydantoin synthesis.

- Teutsch, G., et al. (1988). "Non-steroidal antiandrogens: Synthesis and biological profile of high-affinity ligands." Journal of Steroid Biochemistry, 31(4), 549-565. - Describes the SAR of nitro-hydantoins leading to Nilutamide.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Nitrophenyl isocyanate." Link - Source for precursor safety data.

-

PubChem. (2024).[2][3] "Nilutamide Compound Summary." Link - Reference for the pharmacological analog.

- Tanwar, D. K., et al. (2017). "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, 28(17), 2285-2290. - Modern synthetic methodology reference.

Sources

Technical Comparative Analysis: Nilutamide vs. 3-(4-Nitrophenyl)hydantoin

Executive Summary

This technical guide provides a rigorous comparison between Nilutamide (a clinically approved non-steroidal antiandrogen) and 3-(4-Nitrophenyl)hydantoin (a structural analog and metabolic precursor).

While both share a hydantoin core and a nitro-aromatic moiety, they represent two distinct stages of medicinal chemistry evolution. Nilutamide is a highly optimized pharmaceutical agent engineered for metabolic stability and high-affinity Androgen Receptor (AR) antagonism. In contrast, 3-(4-Nitrophenyl)hydantoin represents a "stripped" scaffold—lacking the critical steric and electronic substitutions required for clinical efficacy. This guide dissects the structure-activity relationship (SAR), hydrolytic stability, and synthesis pathways that differentiate the drug from the scaffold.

Structural Chemistry & Physicochemical Properties[1][2]

The fundamental difference lies in two specific substitutions on the hydantoin and phenyl rings. These modifications are not merely cosmetic; they drive the drug's pharmacokinetics (PK) and pharmacodynamics (PD).

Comparative Data Table

| Feature | Nilutamide | 3-(4-Nitrophenyl)hydantoin |

| CAS Number | 63612-50-0 | 3034-36-4 (Analogous Core) |

| IUPAC Name | 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | 3-(4-nitrophenyl)imidazolidine-2,4-dione |

| Molecular Weight | 317.22 g/mol | ~221.17 g/mol |

| Key Substituent 1 | Hydrogen (Unsubstituted) | |

| Key Substituent 2 | gem-Dimethyl at Hydantoin-C5 | Hydrogen (Unsubstituted) |

| Lipophilicity (LogP) | ~2.5 (High membrane permeability) | ~0.8 (Lower permeability) |

| Hydrolytic Stability | High (Sterically hindered) | Low (Rapid ring opening) |

| AR Binding Mode | Antagonist (Twisted conformation) | Weak Binder / Partial Agonist potential |

The "Magic Methyl" and "Fluorine" Effect

-

The gem-Dimethyl Effect (Thorpe-Ingold Effect):

-

Nilutamide: The two methyl groups at the C5 position of the hydantoin ring create steric bulk. This restricts the bond rotation of the ring-opening transition state, significantly slowing down alkaline hydrolysis. This ensures the drug survives the gastrointestinal tract and plasma circulation.

-

Comparator: Lacking these methyls, 3-(4-Nitrophenyl)hydantoin is prone to rapid enzymatic and chemical hydrolysis, opening the ring to form the corresponding hydantoic acid derivative (inactive).

-

-

The Ortho-Trifluoromethyl Effect:

-

Nilutamide: The bulky

group at the ortho position relative to the hydantoin attachment forces the phenyl ring to twist out of coplanarity (approx. 90° torsion angle). This "twisted" geometry is critical for preventing the Androgen Receptor from closing its Helix-12 "lid," thereby locking the receptor in an inactive conformation (Antagonism). -

Comparator: Without the

, the molecule can adopt a flatter conformation, which may allow it to fit into the ligand-binding pocket without inducing the necessary antagonistic structural change.

-

Signaling Pathway & Mechanism of Action

The following diagram illustrates the Androgen Receptor (AR) signaling pathway and how Nilutamide interrupts it, contrasting with the likely failure of the comparator.

Figure 1: Mechanism of Action.[1][2][3] Nilutamide effectively competes with Dihydrotestosterone (DHT), preventing the conformational change required for DNA binding. The analog lacks the stability and steric bulk to maintain this blockade.

Synthesis & Impurity Profiling Protocols

Distinguishing these compounds is critical during manufacturing. 3-(4-Nitrophenyl)hydantoin can appear as a degradation product or an impurity if the starting materials are not pure.

Protocol A: Synthesis Logic (Differentiation)

-

Nilutamide Synthesis (The "Bucherer-Bergs" Modification):

-

Precursor: 4-nitro-3-trifluoromethylaniline.

-

Key Reagent: Acetone cyanohydrin (or Acetone + KCN).

-

Mechanism: The aniline reacts to form a urea intermediate. The presence of acetone introduces the gem-dimethyl group during the ring closure.

-

Result: 5,5-Dimethyl substituted hydantoin.

-

-

3-(4-Nitrophenyl)hydantoin Synthesis:

-

Precursor: 4-nitroaniline.

-

Key Reagent: Glyoxylic acid or simple Urea/Glycine condensation.

-

Mechanism: Standard cyclization without a ketone source (or using formaldehyde).

-

Result: Unsubstituted C5 position.

-

Protocol B: HPLC Separation (Purity Assay)

Use this protocol to separate Nilutamide from its des-methyl or des-trifluoromethyl analogs.

Reagents:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Gradient Method:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 80 | 20 | 1.0 |

| 10.0 | 40 | 60 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 20.0 | 80 | 20 | 1.0 |

Detection: UV at 260 nm (Nitro-aromatic absorbance). Expected Retention:

-

3-(4-Nitrophenyl)hydantoin: Elutes earlier (approx. 4-6 min) due to lower lipophilicity (lack of

). -

Nilutamide: Elutes later (approx. 12-14 min) due to high lipophilicity driven by

and methyl groups.

Toxicology & Metabolic Fate

Both compounds share a "Toxicophore": the Nitro-aromatic group .

-

Nitro-Reduction: In the liver (under hypoxic conditions), the nitro group (

) on both molecules is reduced by NADPH-cytochrome P450 reductase to a nitro-anion free radical, then to a hydroxylamine, and finally to an amine. -

Hepatotoxicity: The nitro-anion radical can induce oxidative stress (redox cycling), leading to hepatotoxicity. This is a known side effect of Nilutamide (and Flutamide).

-

Differentiation:

-

Nilutamide: The

group electronically stabilizes the ring but also increases lipophilicity, potentially increasing liver residence time. -

Comparator: While it also forms the radical, its rapid hydrolysis of the hydantoin ring likely leads to faster clearance via renal excretion of the hydantoic acid metabolite, potentially altering its toxicity profile (though likely making it therapeutically useless).

-

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the logical progression from the basic scaffold to the optimized drug.

Figure 2: SAR Optimization Pathway. The transition from the scaffold to Nilutamide involves two critical chemical modifications: fluorination for binding affinity and methylation for metabolic stability.

References

-

PubChem. (2023).[2] Nilutamide Compound Summary. National Library of Medicine. [Link]

-

DrugBank Online. (2023). Nilutamide: Pharmacology and Structure. [Link]

-

European Pharmacopoeia (Ph. Eur.). (2023).[2][4] Nilutamide Impurity Standards and Profiling. EDQM. [Link]

- Teutsch, G., et al. (1994). Non-steroidal antiandrogens: Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide. Journal of Steroid Biochemistry. (Note: Foundational text on the SAR of the nitro-trifluoromethyl-phenyl scaffold).

Sources

Methodological & Application

Application Note & Detailed Protocol: A Two-Step Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione from 4-Nitroaniline

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, a substituted hydantoin derivative of interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the N-acylation of 4-nitroaniline using chloroacetyl chloride to yield the key intermediate, 2-Chloro-N-(4-nitrophenyl)acetamide. This intermediate subsequently undergoes a cyanide-mediated intramolecular cyclization to form the target imidazolidine-2,4-dione ring system. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction & Scientific Background

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in pharmaceutical sciences. This heterocyclic motif is a core component of several clinically significant drugs, exhibiting a wide range of biological activities including anticonvulsant, antiarrhythmic, and anticancer properties. The strategic functionalization of the hydantoin ring, particularly at the N-1, N-3, and C-5 positions, allows for the modulation of its pharmacological profile.

The synthesis described herein focuses on the preparation of a 3-aryl substituted hydantoin, 3-(4-Nitrophenyl)imidazolidine-2,4-dione. The synthetic strategy is bifurcated into two primary stages:

-

Amide Bond Formation: The initial step involves the formation of an amide linkage via the reaction of a primary aromatic amine (4-nitroaniline) with a reactive acyl chloride (chloroacetyl chloride). This reaction is a fundamental and widely employed transformation in organic synthesis. The resulting N-substituted α-chloroacetamide is a versatile intermediate, primed for subsequent nucleophilic substitution.[1][2]

-

Heterocyclization: The second stage leverages the reactivity of the α-chloro group. An intramolecular cyclization is induced by reaction with a cyanide salt, such as potassium cyanide. This process is analogous to established methods for hydantoin synthesis, where a nucleophilic cyanide attacks and displaces the chloride, followed by a rapid ring-closing cascade to form the stable five-membered heterocyclic ring.[3] This method provides a direct and efficient route to the desired 3-substituted hydantoin core.

Overall Synthetic Workflow

The complete synthesis is a sequential process that transforms a simple aromatic amine into a more complex heterocyclic structure. The workflow is designed to be efficient, with isolation and purification of the intermediate recommended to ensure the purity of the final product.

Figure 2: Simplified reaction mechanism for the cyclization step.

Safety & Hazard Management

This synthesis involves the use of highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | CAS No. | Key Hazards | Recommended PPE |

| 4-Nitroaniline | 100-01-6 | Toxic if swallowed, inhaled, or in contact with skin. [4][5][6][7]May cause organ damage through prolonged exposure. [8] | Nitrile gloves, safety glasses with side shields, lab coat. |

| Chloroacetyl Chloride | 79-04-9 | Causes severe skin burns and eye damage. [9][10]Toxic if inhaled. [11]Reacts violently with water. [9][10] | Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat. |

| Potassium Cyanide | 151-50-8 | Fatal if swallowed, inhaled, or in contact with skin. [12][13]Contact with acids liberates extremely toxic hydrogen cyanide gas. [12][14] | Chemical-resistant gloves, chemical splash goggles, face shield, lab coat. Ensure a cyanide antidote kit is available. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [4][11][12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11][12]* Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4][9][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][11][12]* Spills: Absorb with inert material and dispose of as hazardous waste. For potassium cyanide, decontaminate the spill area with a bleach solution. Avoid generating dust.

Detailed Experimental Protocols

Part A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate)

This protocol is adapted from established procedures for the acylation of anilines. [15][16] Reagents & Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-Nitroaniline | 138.12 | 10.0 g | 0.0724 |

| Chloroacetyl Chloride | 112.94 | 15 mL (22.3 g) | 0.1975 |

| Ethyl Acetate | - | 100 mL | - |

| Deionized Water | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (10.0 g).

-

Working in a fume hood, carefully add chloroacetyl chloride (15 mL). The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 1 hour. The mixture will become a thick slurry.

-

Allow the mixture to cool to room temperature.

-

Add ethyl acetate (100 mL) to the flask and stir to break up the solid mass.

-

Transfer the mixture to a separatory funnel and wash three times with water (3 x 50 mL) to remove unreacted chloroacetyl chloride and HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is 2-Chloro-N-(4-nitrophenyl)acetamide. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

-

Expected Outcome: A pale yellow or brown solid. Yield: ~11.5 g (74%). Melting point: 183-185 °C. [16]

Part B: Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione (Final Product)

This protocol is based on general principles of hydantoin synthesis from α-halo amides. [3] Reagents & Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | 214.61 | 10.0 g | 0.0466 |

| Potassium Cyanide (KCN) | 65.12 | 3.34 g | 0.0513 |

| Ethanol (95%) | - | 100 mL | - |

| Deionized Water | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-N-(4-nitrophenyl)acetamide (10.0 g).

-

Add a solution of potassium cyanide (3.34 g) dissolved in water (50 mL) to the flask. CAUTION: Potassium cyanide is extremely toxic. Handle with extreme care.

-

Add ethanol (100 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl. Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.

-

A precipitate will form upon acidification. Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure 3-(4-Nitrophenyl)imidazolidine-2,4-dione.

-

Expected Outcome: A crystalline solid.

References

-

Bucherer–Bergs reaction - Wikipedia. [Link]

-

Chloroacetyl Chloride MSDS. (2005). [Link]

-

Potassium cyanide - SAFETY DATA SHEET. (2011). [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]

-

Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). [Link]

-

Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

-

Bucherer-Bergs Reaction. [Link]

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

-

4-Nitroaniline - SAFETY DATA SHEET. (2020). [Link]

-

Potassium Cyanide Standard 2500 mg/L - SAFETY DATA SHEET. [Link]

-

Safety Data Sheet: 4-Nitroaniline - Carl ROTH. [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

-

Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]

-

Potassium Cyanide: Systemic Agent | NIOSH - Restored CDC. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]

-

POTASSIUM CYANIDE EXTRA PURE - Loba Chemie. [Link]

-

Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. [Link]

-

SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4-NITROPHENYL)IMIDAZOLIDIN-2-ONE | Semantic Scholar. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. [Link]

-

(PDF) One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. - ResearchGate. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. [Link]

-

Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives” - International Journal of Pharmaceutical Science Invention. (2022). [Link]

-

Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential - MDPI. (2024). [Link]

-

SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE - Bibliomed. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). [Link]

-

SEVERAL APPROACHES TO CYANIDE ION-CATALYZED SYNTHESIS OF 4-AROYL-1-PHENYL-I KPYRAZOL0[3,4-d]PYRIMlDlNES. [Link]

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (2020). [Link]

-

Synthesis of imidazolidine 2,4 – dione derivatives - ScienceScholar. (2022). [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. westliberty.edu [westliberty.edu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. geneseo.edu [geneseo.edu]

- 7. carlroth.com [carlroth.com]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. lobachemie.com [lobachemie.com]

- 14. restoredcdc.org [restoredcdc.org]

- 15. scielo.br [scielo.br]

- 16. prepchem.com [prepchem.com]

Preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione intermediates

Application Note & Protocol

Topic: Strategic Synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione: A Key Intermediate for Pharmaceutical Development

Abstract

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notable examples include the anticonvulsant Phenytoin and the antiandrogen Nilutamide.[1][2] The 3-(4-nitrophenyl) substituted variant is a crucial building block, serving as a versatile intermediate for the synthesis of more complex drug candidates, particularly through the reduction of the nitro group to a primary amine, which allows for further functionalization. This document provides a comprehensive guide to the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, detailing a robust and well-established two-step protocol. We will elucidate the underlying reaction mechanisms, provide a detailed step-by-step procedure, and outline the necessary analytical checkpoints for process validation, ensuring both high yield and purity.

Introduction to Synthetic Strategy

The synthesis of N-3 substituted hydantoins can be approached through several classical methods, including the Bucherer-Bergs reaction followed by N-arylation, the Biltz synthesis from α-dicarbonyls, and the Urech hydantoin synthesis from α-amino acids.[3][4][5] For the specific preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, the most direct and efficient pathway is a variation of the Read synthesis. This strategy involves two key transformations:

-

Ureido Intermediate Formation: Reaction of a simple α-amino acid, glycine, with 4-nitrophenyl isocyanate. This step directly and regioselectively installs the required N-(4-nitrophenyl) moiety.

-

Acid-Catalyzed Cyclization: Intramolecular condensation of the resulting N-carbamoyl amino acid (ureido) intermediate to form the stable five-membered hydantoin ring.

This approach is favored due to the commercial availability of the starting materials, the high selectivity of the isocyanate addition, and the straightforward nature of the subsequent cyclization, which typically proceeds in high yield.

Reaction Mechanism and Rationale

The overall synthesis proceeds via a nucleophilic addition-elimination pathway.

Step 1: Formation of 2-((4-Nitrophenyl)carbamoyl)amino)acetic Acid

The reaction is initiated by the nucleophilic attack of the deprotonated amino group of glycine on the highly electrophilic central carbon of the 4-nitrophenyl isocyanate. The reaction is typically performed in a basic aqueous medium (e.g., with NaOH) to deprotonate the glycine, thereby increasing its nucleophilicity. The resulting intermediate is then protonated upon workup to yield the stable ureidoacetic acid derivative. The electron-withdrawing nature of the para-nitro group on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, facilitating a rapid and clean reaction.

Step 2: Cyclization to 3-(4-Nitrophenyl)imidazolidine-2,4-dione

The second step is an intramolecular cyclization driven by heating in a strong mineral acid, such as hydrochloric acid. The acid serves a dual purpose:

-

It protonates the carboxylic acid hydroxyl group, converting it into a good leaving group (H₂O).

-

This enhances the electrophilicity of the carboxyl carbon, making it susceptible to attack by the lone pair of electrons on the terminal nitrogen of the urea moiety.

The subsequent dehydration (loss of water) results in the formation of the thermodynamically stable five-membered hydantoin ring.

Reaction Pathway Diagram

Caption: Overall workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Glycine | 75.07 | 7.51 g | 100 | |

| Sodium Hydroxide (NaOH) | 40.00 | 4.00 g | 100 | |

| 4-Nitrophenyl isocyanate | 164.12 | 16.41 g | 100 | Caution: Lachrymator, handle in a fume hood. |

| Deionized Water | 18.02 | 200 mL | - | |

| Concentrated HCl (~37%) | 36.46 | ~50 mL | - | For acidification and cyclization. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

| Celite® | - | As needed | - | Optional, for filtration. |

Step-by-Step Procedure

Part A: Synthesis of 2-((4-Nitrophenyl)carbamoyl)amino)acetic Acid (Intermediate)

-

Prepare Glycine Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.00 g) in deionized water (100 mL). Once dissolved, add glycine (7.51 g) and stir until a clear solution is obtained.

-

Cool the Reaction: Place the flask in an ice-water bath and cool the solution to between 0-5 °C.

-

Prepare Isocyanate Solution: In a separate beaker, dissolve 4-nitrophenyl isocyanate (16.41 g) in a suitable water-miscible solvent like acetone or THF (approx. 50 mL). Rationale: Dissolving the isocyanate prevents it from clumping upon addition to the aqueous solution and allows for controlled addition.

-

Controlled Addition: Transfer the isocyanate solution to the dropping funnel and add it dropwise to the cold glycine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation of Intermediate:

-

Filter the reaction mixture to remove any insoluble byproducts (e.g., di-substituted urea from isocyanate hydrolysis).

-

Transfer the filtrate to a clean beaker and cool it in an ice bath.

-

Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A voluminous white or pale-yellow precipitate of the ureido acid intermediate will form.

-

Collect the precipitate by vacuum filtration, wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove salts, and then with a small amount of cold diethyl ether to aid in drying.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The intermediate is typically pure enough for the next step without further purification.

-

Part B: Cyclization to 3-(4-Nitrophenyl)imidazolidine-2,4-dione

-

Setup: Place the dried ureidoacetic acid intermediate from Part A into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: Add 100 mL of 6 M hydrochloric acid. Rationale: The concentrated acid acts as both the solvent and the catalyst for the cyclization reaction.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue to reflux for 3-4 hours. The solid will gradually dissolve and then a new precipitate may form as the product is generated.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation of the final product.

-

Product Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with abundant cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of HCl.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline solid.

-

Drying: Dry the final product in a vacuum oven at 80 °C to a constant weight.

Process Validation and Characterization

To ensure the successful synthesis and purity of the final product, the following in-process controls and final characterization methods should be employed.

In-Process Controls (Trustworthiness)

-

Thin-Layer Chromatography (TLC): Monitor the progress of both reaction steps.

-

Step 1: Use a mobile phase like Ethyl Acetate/Hexane (1:1) with 1% acetic acid. Spot the glycine starting material, the isocyanate, and the reaction mixture over time. The disappearance of the starting materials and the appearance of a new, more polar spot for the ureido acid indicates reaction progress.

-

Step 2: Use a mobile phase like Ethyl Acetate/Hexane (1:1). The spot corresponding to the ureido acid intermediate should disappear and be replaced by a new spot for the final hydantoin product.

-

Final Product Characterization

| Analysis | Expected Result | Purpose |

| Melting Point | ~215-218 °C (literature dependent) | A sharp melting point range indicates high purity. |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH ), 8.3 (d, 2H, Ar-H ), 7.8 (d, 2H, Ar-H ), 4.4 (s, 2H, CH ₂) | Confirms the chemical structure and proton environment. |

| ¹³C NMR (DMSO-d₆) | δ ~171 (C=O), 155 (C=O), 147, 144, 125, 124 (Ar-C), 45 (CH₂) | Confirms the carbon backbone of the molecule. |

| FT-IR (KBr, cm⁻¹) | ~3200 (N-H), ~1780 & ~1720 (C=O, asym/sym), ~1520 & ~1350 (NO₂) | Identifies key functional groups present in the molecule. |

| Mass Spectrometry | [M+H]⁺ = 222.05 | Confirms the molecular weight of the final product. |

Mechanism of Acid-Catalyzed Cyclization

Caption: Key mechanistic steps in the final ring-closing reaction.

Safety Precautions

-

4-Nitrophenyl isocyanate: Is a potent lachrymator and respiratory irritant. All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

-

General Precautions: Perform all operations in a well-ventilated area. Avoid inhalation of dust and vapors.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione. By beginning with readily available glycine and 4-nitrophenyl isocyanate, this protocol offers a direct route to a valuable intermediate for pharmaceutical research and development. The inclusion of in-process TLC monitoring and comprehensive final product characterization ensures the synthesis is both trustworthy and reproducible, yielding a product of high purity suitable for subsequent synthetic transformations.

References

- Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. [Link: Provided via search tool]

- Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. H. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 837-868. [Link: Provided via search tool]

- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from Organic Chemistry Portal. [Link: Provided via search tool]

- ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities.

- Kolos, N. N., et al. (2018). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link: Provided via search tool]

- Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link: Provided via search tool]

-

Koóš, M., & Kónya, K. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(10), 2596.

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia.

- Safari, J., & Javadian, L. (2013). A one-pot synthesis of 5,5-disubstituted hydantoin derivatives using magnetic Fe3O4 nanoparticles as a reusable heterogeneous catalyst. Comptes Rendus Chimie, 16(12), 1165-1171. [Link: Provided via search tool]

- International Journal of Scholarly Research in Biology and Pharmacy. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link: Provided via search tool]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia.

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. sciencescholar.us [sciencescholar.us]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(4-Nitrophenyl)imidazolidine-2,4-dione

Executive Summary

You are encountering solubility challenges with 3-(4-Nitrophenyl)imidazolidine-2,4-dione . This molecule presents a classic "brick dust" profile: high crystallinity, rigid planarity due to the phenyl-hydantoin conjugation, and strong intermolecular hydrogen bonding. While DMSO is the thermodynamic solvent of choice, kinetic barriers (lattice energy) and environmental factors (hygroscopicity) often lead to incomplete dissolution or "crashing out" during storage.

This guide provides a self-validating workflow to achieve high-concentration stock solutions (typically 10–50 mM) while preserving chemical integrity.

Part 1: The "Golden Protocol" (Standard Operating Procedure)

Do not simply add solvent and vortex. Follow this thermodynamic activation protocol to ensure complete dissolution.

Materials Required

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Critical: Do not use older DMSO bottles that have been frequently opened.[1]

-

Equipment: Ultrasonic bath (35–40 kHz), Heating block or water bath set to 45°C.

-

Vessel: Glass vial with a PTFE-lined cap (avoid polystyrene; DMSO dissolves it).[2][1]

Step-by-Step Dissolution Workflow

-

Weighing: Weigh the solid directly into the glass vial.

-

Solvent Addition: Add Anhydrous DMSO to achieve 80% of the target volume.

-

Thermodynamic Activation (Heat): Incubate the sealed vial at 45°C for 5–10 minutes .

-

Why: This disrupts the crystal lattice energy, which is the primary barrier for nitro-aromatic hydantoins.

-

-

Acoustic Activation (Sonication): Sonicate in a bath sonicator at 40–50°C for 10 minutes.

-

Final Volume: Allow to cool to room temperature (20–25°C). Top up to final volume with DMSO.[1] Invert gently to mix.

Part 2: Troubleshooting & FAQs

Category A: Dissolution Failures[2]

Q1: The solution looks clear when hot, but precipitates immediately upon cooling. Why? Diagnosis: You have created a supersaturated solution, or your DMSO is "wet." Technical Explanation: 3-(4-Nitrophenyl)imidazolidine-2,4-dione is highly hydrophobic.[2][1] DMSO is hygroscopic ; it aggressively absorbs atmospheric water (up to 10% by weight within 24 hours at high humidity).[1] Water acts as an antisolvent for this compound.[1] Even 1–2% water content in DMSO can decrease solubility by orders of magnitude, forcing precipitation [1]. Corrective Action:

-

The "Water Test": Check the viscosity. Wet DMSO is slightly more viscous.[1]

-

The Fix: Use a fresh, unopened bottle of anhydrous DMSO or DMSO stored over 3Å or 4Å molecular sieves. Perform the dissolution under a stream of dry nitrogen if possible.

Q2: I am vortexing vigorously, but a fine "dust" remains at the bottom. Diagnosis: Kinetic trapping. Vortexing provides insufficient energy to break the specific crystal lattice interactions of the p-nitrophenyl stacking. Corrective Action: Switch to Bath Sonication .

-

Mechanism:[2][1][3][4][5] Sonication creates cavitation bubbles.[1][6] The collapse of these bubbles generates localized high temperatures and shear forces that shatter crystal aggregates, exposing surface area to the solvent [2].

-

Protocol: Sonicate for 10-minute intervals. Ensure the bath water level matches the liquid level in your vial.

Category B: Stability & Storage[2][7][8][9]

Q3: My stock solution turned from yellow to dark orange/red over a week. Is it degraded? Diagnosis: Potential hydrolysis or photochemical degradation.[1] Technical Explanation:

-

Photostability: Nitro-aromatic compounds are often photosensitive.[2][1] Exposure to ambient light can cause gradual darkening.[1]

-

Hydrolysis: The hydantoin ring (imidazolidine-2,4-dione) is susceptible to hydrolysis, particularly at the C4 position, if the DMSO contains water and the pH shifts [3]. The 4-nitrophenyl group is electron-withdrawing, making the ring slightly more reactive to nucleophilic attack by water.[2][1] Corrective Action:

-

Store aliquots at -20°C in amber glass vials or wrapped in foil.

-

Avoid repeated freeze-thaw cycles, which promote condensation (water introduction).[2][1]

Q4: Can I add acid or base to help it dissolve? Diagnosis: Risky strategy.[1] Technical Explanation:

-

Base: The N3 position is substituted with the nitrophenyl group. The only acidic proton is at N1.[1] While adding base (like NaOH) would deprotonate N1 and increase solubility, it drastically increases the rate of hydantoin ring hydrolysis (ring opening to hydantoic acid derivatives) [3].

-

Acid: Not recommended.[1] Protonating the nitro group is difficult, and the molecule is already neutral/weakly acidic. Recommendation: Stick to neutral, anhydrous DMSO. If pH adjustment is required for an assay, perform it after dilution into the aqueous buffer, not in the stock solution.

Part 3: Visualized Workflows

Figure 1: The Solubility Decision Tree

Caption: Logical workflow for dissolving stubborn nitro-hydantoin derivatives in DMSO.

Figure 2: The Hygroscopicity Trap

Caption: Mechanism of precipitation driven by atmospheric moisture absorption in DMSO.

[1][2]

Part 4: Solubility Data & Properties

| Property | Value / Description | Implication for Solubility |

| Molecular Weight | ~221.17 g/mol | Moderate size; diffusion is not the limiting factor.[2][1] |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; requires organic solvents.[1] |

| pKa (N1-H) | ~9.0 – 9.5 | Weakly acidic.[2][1] Remains neutral in DMSO/Water at pH 7.[1] |

| Crystal Habit | Planar, stacking | High lattice energy requires heat to break. |

| DMSO Solubility | Est. 20–50 mM (Anhydrous) | Soluble, but sensitive to water content.[1] |

| Water Solubility | < 0.1 mg/mL | Practically insoluble.[1] Water is the enemy here.[1] |

Part 5: Safety Warning (DMSO & Nitro Compounds)

CRITICAL SAFETY NOTICE: DMSO is a penetration enhancer .[1] It effectively carries dissolved small molecules through the stratum corneum (skin barrier) and into the bloodstream.

-

The Hazard: 3-(4-Nitrophenyl)imidazolidine-2,4-dione is a nitro-aromatic compound.[2][1] Many analogs in this class (e.g., Nilutamide, Dantrolene) have specific toxicological profiles. If this solution touches your skin, the DMSO will deliver the compound directly into your systemic circulation.

-

PPE Requirement: Standard nitrile gloves are permeable to DMSO upon prolonged contact.[1]

-

Recommendation: Use Double Nitrile Gloves (change immediately if splashed) or Butyl Rubber Gloves for handling concentrated stocks.[1]

-

References

-

Gaylord Chemical Company. (2007).[1][7][8] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B.[2][1][8] Retrieved from [1]

-

Hielscher Ultrasonics. (n.d.).[1] Ultrasonic Dissolving of Solids in Liquids.[1][6][9] Retrieved from [1]

-

Ware, E. (1950).[1] The Chemistry of the Hydantoins.[10] Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin ring stability and hydrolysis mechanisms).

-

PubChem. (2025).[1] Compound Summary: Hydantoin Derivatives. Retrieved from [1]

Sources

- 1. 1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | C14H10N4O5 | CID 5378825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. scribd.com [scribd.com]

- 9. hielscher.com [hielscher.com]

- 10. researchgate.net [researchgate.net]

Removing unreacted 4-nitrophenyl isocyanate from reaction mixture

Answering your technical questions on the removal of unreacted 4-nitrophenyl isocyanate.

Welcome to the technical support center for handling 4-nitrophenyl isocyanate (4-NPI). This guide is designed for researchers, scientists, and drug development professionals who use 4-NPI in their synthetic workflows. Here, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively remove unreacted 4-NPI from your reaction mixtures, ensuring the purity of your final product.

Understanding the Challenge: Why Remove Excess 4-NPI?

4-Nitrophenyl isocyanate is a highly reactive electrophile, prized for its ability to form stable urea or carbamate linkages by reacting with primary and secondary amines or alcohols, respectively.[1][2][3] It is often used in excess to drive reactions to completion. However, this residual, highly reactive 4-NPI can pose significant challenges:

-

Product Purity: Unreacted 4-NPI is an impurity that can interfere with downstream applications and biological assays.

-

Side Reactions: During workup or storage, it can react with your desired product (if it contains nucleophilic groups), with solvents (like water or alcohols), or with purification media, leading to complex mixtures and reduced yields.[4][5]

-

Toxicity and Handling: Isocyanates are toxic, irritant, and sensitizing compounds, necessitating their complete removal before handling the final product outside of a controlled environment.

This guide provides robust methods to quench, scavenge, and purify your reaction mixture, leading to a clean, stable, and safe final product.

Frequently Asked Questions (FAQs)

Q1: My purification by silica gel chromatography is failing. I see a new spot on the TLC plate after concentrating my fractions. What is happening?

A1: This is a common issue. The new spot is likely a urea derivative formed by the reaction of residual 4-NPI with the silica gel surface itself (which has nucleophilic silanol groups) or with trace amounts of water in your solvents during chromatography and rotary evaporation. The most effective strategy is to "quench" or chemically neutralize the unreacted 4-NPI before attempting purification. See the protocols on chemical scavenging below.

Q2: Can I just use water to quench the excess 4-NPI?

A2: While isocyanates do react with water, this is often not the ideal method for controlled quenching in a laboratory setting. The reaction proceeds through an unstable carbamic acid to form 4-nitroaniline and carbon dioxide gas.[3][5][6] This can be slow, may not go to completion, and the CO₂ evolution can cause pressure buildup.[7] Furthermore, the resulting 4-nitroaniline is another impurity that must then be removed. Using a scavenger amine or alcohol provides a more controlled, rapid, and often easier-to-purify outcome.

Q3: How can I quickly check if all the 4-NPI has been removed?

A3: The quickest method is via Infrared (IR) Spectroscopy. The isocyanate functional group (-N=C=O) has a very strong and distinct stretching vibration peak around 2250 cm⁻¹.[8] The complete disappearance of this peak is a reliable indicator that the isocyanate has been consumed. For more quantitative analysis, HPLC is recommended.

Q4: I used a scavenger resin. How many equivalents should I use and for how long?

A4: Typically, 2 to 4 equivalents of the scavenger resin (relative to the initial excess of 4-NPI) are sufficient. The reaction time depends on the specific resin, solvent, and temperature. For macroporous (MP) resins, scavenging is often complete within 1-3 hours at room temperature.[9] It is always best to monitor the reaction by TLC or IR to confirm the absence of 4-NPI.

Troubleshooting and In-Depth Protocols

This section provides detailed, step-by-step protocols for the most effective methods of removing unreacted 4-NPI. We will cover two primary strategies:

-

Chemical Scavenging (Quenching): Reacting the 4-NPI with a "scavenger" molecule to convert it into an inert, easily removable derivative.

-

Physical Purification: Using chromatographic techniques to separate the desired product from the unreacted 4-NPI. This is generally recommended only after a quenching step.

Strategy 1: Chemical Scavenging

This is the most highly recommended approach. By converting the reactive isocyanate into a stable urea or carbamate, you prevent unintended side reactions during workup and purification.

Solid-phase scavengers are the preferred method as they offer a simple and highly efficient way to remove excess electrophiles like isocyanates.[10][11] The unreacted 4-NPI reacts with the primary amine on the solid support, covalently binding it to the resin. The resulting resin-bound urea is then simply removed by filtration.

Caption: Workflow for removing excess 4-NPI using a solid-phase scavenger.

Detailed Steps:

-

Reaction Completion: Ensure your primary reaction between your substrate and 4-NPI is complete. Monitor by a suitable method (e.g., TLC, LC-MS).

-

Select Scavenger: Choose an appropriate amine-functionalized scavenger. Polystyrene-based resins (e.g., PS-Trisamine) or silica-based resins (e.g., aminopropyl functionalized silica) are excellent choices.[12]

-

Addition of Scavenger: Add 2-4 equivalents of the scavenger resin to the stirred reaction mixture. The equivalents are based on the amount of excess 4-NPI used.

-

Scavenging Reaction: Allow the mixture to stir at room temperature. The time required can range from 1 to 16 hours, depending on the resin's properties (e.g., macroporous vs. gel-type) and the solvent.[9]

-

Monitoring: Periodically check for the disappearance of 4-NPI. You can take a small aliquot, filter it, and spot it on a TLC plate or analyze it by IR spectroscopy to check for the absence of the peak at ~2250 cm⁻¹.

-

Filtration: Once the 4-NPI is consumed, filter the reaction mixture through a fritted funnel or a simple cotton plug in a pipette.

-

Washing: Wash the collected resin thoroughly with the reaction solvent to recover any adsorbed product. Combine the washings with the original filtrate.

-

Workup: The filtrate now contains your desired product, free of reactive 4-NPI. You can proceed with your standard workup and purification.

If a solid-phase scavenger is not available, a highly polar, soluble amine like Tris(hydroxymethyl)aminomethane (TRIS) or a simple amino acid (e.g., glycine) can be used. The principle is the same: the amine reacts with 4-NPI to form a polar urea derivative. This new derivative is often highly polar and can sometimes be removed by aqueous extraction or will have a significantly different Rf value, facilitating chromatographic separation.

Detailed Steps:

-

Reaction Completion: Confirm your primary reaction is finished.

-

Quenching: Add a solution of TRIS or glycine (1.5-2.0 equivalents relative to excess 4-NPI) in a suitable solvent (a small amount of DMF or DMSO might be needed for solubility) to the reaction mixture.

-

Reaction Time: Stir for 30-60 minutes at room temperature. The reaction is typically very fast.

-

Verification: Confirm the absence of 4-NPI by IR or TLC.

-

Workup and Purification:

-

Extraction: If your desired product is sufficiently non-polar, you may be able to remove the highly polar TRIS-urea or glycine-urea derivative with an aqueous wash.

-

Chromatography: The newly formed urea derivative is very polar and will likely stick to the baseline on a normal-phase silica gel column, allowing for easy separation of your desired product.

-

Caption: Reaction pathways for quenching 4-NPI with amine or alcohol nucleophiles.

Comparison of Scavenging Methods

| Feature | Solid-Phase Scavenger (e.g., PS-Trisamine) | Liquid-Phase Scavenger (e.g., TRIS) |

| Ease of Removal | Excellent (simple filtration)[10] | Moderate (requires extraction or chromatography) |

| Workup Time | Fast | Can be longer due to additional purification steps |

| Risk of Contamination | Very low | Moderate (excess scavenger or urea by-product may remain) |

| Cost | Higher initial cost | Lower initial cost |

| Recommendation | Highly Recommended for clean and simple workflows. | Good alternative when solid-phase resins are unavailable. |

Strategy 2: Purification via Column Chromatography

Attempting to purify unquenched reaction mixtures containing 4-NPI is not recommended as a primary strategy. However, if you must, here are some guidelines. This is most successful when the desired product has a polarity that is significantly different from that of 4-NPI.

Protocol 2.1: Silica Gel Column Chromatography

-

Preparation: Minimize exposure to atmospheric moisture at all times. Use dry solvents and perform the chromatography quickly.

-

Solvent System Selection: Choose a non-polar solvent system. 4-NPI is soluble in solvents like diethyl ether and benzene.[13] A hexane/ethyl acetate or dichloromethane-based system is a common starting point. The goal is to find a system where your product elutes well while the 4-NPI has a different Rf.

-

Execution:

-

Dry-load the crude material onto a small amount of silica gel to avoid introducing water.

-

Run the column as quickly as possible.

-

Monitor fractions by TLC.

-

-

Post-Column Check: Immediately after concentrating the fractions, re-spot the purified product on a TLC plate and run an IR spectrum to ensure no new urea by-products have formed from reaction with trace water or silica.

Key Consideration: The success of this method is highly dependent on the stability and polarity of your target compound relative to 4-NPI. It carries a significant risk of yield loss due to the reactivity of the isocyanate on the column.

References

-

Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Available at: [Link]

-

TRiiSO. Moisture Scavengers | Polyurethane and Polyureas. Available at: [Link]

-

Amerigo Scientific. Scavenger Resins. Available at: [Link]

-

Singh, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Available at: [Link]

-

Damant, A. P., et al. (2020). Liquid Chromatographic Determination of Residual Isocyanate Monomers in Plastics Intended for Food Contact Use. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Johnson Fine Chemical. Dehydrating Agent. Available at: [Link]

- Google Patents. Method of detecting isocyanates.

-

Marand, Å. (2006). Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. Available at: [Link]

-

Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules. Available at: [Link]

-

UpChem (USA) Co., LTD. 4-Nitrophenyl isocyanate. Available at: [Link]

-

Sytniczuk, A., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. Chemistry - A European Journal. Available at: [Link]

- Google Patents. Method for removing non-reacted isocyanate from its reaction product.

-

PubMed. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Available at: [Link]

-

ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Pons-Siepermann, C. A., et al. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. Available at: [Link]

-

Varga, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences. Available at: [Link]

-

Organic Syntheses. p-NITROPHENYL ISOCYANATE. Available at: [Link]

-

ResearchGate. Synthetic scheme for L ((i) p-nitrophenyl isocyanate, (ii).... Available at: [Link]

-

Liu, P., et al. (2010). A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

University of Rochester. Remove Sticky Reagents. Available at: [Link]

-

Semantic Scholar. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. Available at: [Link]

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available at: [Link]

-

Royal Society of Chemistry. Reduction with Tris(2-Carboxyethyl)Phosphine (TCEP) Enables the Use of S-Sulphonate Protecting Group for Thiol-mediated Bioconjugation. Available at: [Link]

-

Al-Hobaib, A. S., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes. Available at: [Link]

-

Móczár, I., & Kállay, M. (2017). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. ResearchGate. Available at: [Link]

-

Orochem. Solid Phase Extraction Aminopropyl Oro-Sep Cartridge,300 mg/ 0.5 mL. Available at: [Link]

-

Covaris. Tris (2-carboxyethyl) phosphine Safety Data Sheet. Available at: [Link]

-

PureSynth. 4-Nitrophenyl Isocyanate (Contains Varying Amounts Of Polymers) 98.0%(GC). Available at: [Link]

-

Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. Available at: [Link]

-

Sopachem. Solid-Supported Reagents and Scavengers. Available at: [Link]

-

Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

-

Santiago, D., et al. (2022). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers. Available at: [Link]

-

PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available at: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. CAS 100-28-7: 4-Nitrophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 3. Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals [dongsenchem.com]

- 4. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]

- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 6. pcimag.com [pcimag.com]

- 7. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 11. sopachem.com [sopachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. upchemusa.com [upchemusa.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-Nitrophenyl)imidazolidine-2,4-dione

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. In the landscape of drug development and materials science, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure, connectivity, and environment of protons within a molecule.

Herein, we will first present a theoretical, predictive analysis of the ¹H NMR spectrum of 3-(4-Nitrophenyl)imidazolidine-2,4-dione. This predictive approach is a common and necessary exercise in synthetic chemistry, allowing researchers to anticipate spectral features before analysis. We will then compare this predicted spectrum with the well-documented experimental spectrum of a structurally relevant alternative, 5,5-Diphenylhydantoin (Phenytoin) . This comparative methodology not only aids in the structural elucidation of the target molecule but also enhances the understanding of substituent effects on chemical shifts in related heterocyclic systems.

Predictive ¹H NMR Analysis: 3-(4-Nitrophenyl)imidazolidine-2,4-dione

The structure of 3-(4-Nitrophenyl)imidazolidine-2,4-dione presents two distinct proton environments: the protons of the p-nitrophenyl group and those of the imidazolidine-2,4-dione (hydantoin) core.

-

The p-Nitrophenyl Protons: The 4-nitrophenyl group is a classic example of a substituted aromatic system where the substituent has a strong electronic influence. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields the aromatic protons.[1] This deshielding effect causes the signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ~7.36 ppm in CDCl₃).[2]

-

The protons ortho to the nitro group (H-B) are expected to be the most deshielded due to both inductive and resonance effects.

-

The protons meta to the nitro group (H-A) will be less deshielded.

-

Due to the symmetry of the p-substituted ring, these protons will appear as two distinct signals, each integrating to 2H. They form a characteristic AA'BB' spin system, which often appears as a pair of doublets. We predict the H-B protons to be further downfield than the H-A protons.

-

-

The Imidazolidine-2,4-dione Protons:

-

Methylene Protons (H-C): The two protons on the C5 carbon of the hydantoin ring are chemically equivalent. With no adjacent protons to couple with, their signal is predicted to be a singlet, integrating to 2H. The chemical shift for such protons in related imidazolidine-2,4-dione systems typically falls in the range of 5.16 – 5.58 ppm.[3]

-

Amide Proton (N-H): The proton on the N1 nitrogen (H-D) is an amide proton. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to its involvement in hydrogen bonding.[2][4] It often appears as a broad singlet and can be found in a wide range, typically from 8.86–10.99 ppm in similar structures.[3]

-

Comparative Analysis: 5,5-Diphenylhydantoin (Phenytoin)

To ground our predictive analysis, we will compare it to the experimental ¹H NMR data for 5,5-Diphenylhydantoin, commercially known as Phenytoin. Phenytoin is an anticonvulsant drug that also features the imidazolidine-2,4-dione core.[5]

The key structural difference is the substitution at the C5 position. While our target molecule has two protons at C5, Phenytoin has two phenyl groups. This leads to a markedly different ¹H NMR spectrum.

-

Aromatic Protons: Phenytoin has ten aromatic protons from its two phenyl rings. Due to molecular symmetry, these protons are often magnetically equivalent and appear as a single, complex multiplet or sometimes a singlet in the aromatic region, typically around δ 7.30-7.40 ppm.[2][6][7]

-

Amide Protons (N-H): Phenytoin has two N-H protons (at N1 and N3). These protons often appear as two distinct signals, for example at δ 9.35 and 11.00 ppm, which can be downfield due to hydrogen bonding and the electronic environment of the ring.[8]

The comparison highlights how substitution dramatically alters the NMR spectrum, providing a clear method for differentiating between these structures.

Data Presentation: Predicted vs. Experimental Chemical Shifts

| Proton | Predicted δ (ppm) for 3-(4-Nitrophenyl)imidazolidine-2,4-dione | Multiplicity | Integration | Reported δ (ppm) for 5,5-Diphenylhydantoin (Phenytoin)[2][6][8] | Multiplicity | Integration |

| Aromatic (meta-H) | ~ 7.5 - 7.8 | Doublet | 2H | ~ 7.3 - 7.4 | Multiplet / Singlet | 10H |

| Aromatic (ortho-H) | ~ 8.2 - 8.4 | Doublet | 2H | |||

| CH₂ (C5-H) | ~ 5.2 - 5.6 | Singlet | 2H | N/A | N/A | N/A |

| N-H (N1-H) | ~ 8.9 - 11.0 | Broad Singlet | 1H | ~ 9.35 and 11.00 | Broad Singlets | 1H each |

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following sections detail the necessary steps from sample preparation to data acquisition.

Logical Workflow for ¹H NMR Analysis

The pronounced downfield shift of the aromatic protons in 3-(4-Nitrophenyl)imidazolidine-2,4-dione is a direct consequence of the nitro group's deshielding effect. In contrast, the phenyl groups in Phenytoin lack such a strongly deactivating substituent, resulting in their signals appearing in the more typical aromatic region. Furthermore, the presence of the C5-methylene singlet in the target compound's spectrum is a definitive diagnostic peak that is absent in Phenytoin, where the C5 carbon is quaternary. This comparative analysis demonstrates how subtle changes in molecular structure can lead to significant and predictable changes in the ¹H NMR spectrum, reinforcing the technique's power in structural verification.

References

-

NMR Sample Preparation. (n.d.). University of Strathclyde. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

¹H liquid state NMR spectrum of phenytoin released from titania matrix... (n.d.). ResearchGate. Retrieved from [Link]

-

¹H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. (n.d.). ResearchGate. Retrieved from [Link]

-

¹H-NMR spectra of a: standard phenytoin donor, b: [(phen)(DCQ) 2 ] and... (n.d.). ResearchGate. Retrieved from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (2022). ACS Publications. Retrieved from [Link]

-

Figure 1. 'H NMR Spectrum of Phenytoin. (2022). Chegg. Retrieved from [Link]

-

¹H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2003). Heterocycles. Retrieved from [Link]

-

Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (n.d.). SciSpace. Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

-

Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). (n.d.). ResearchGate. Retrieved from [Link]

-

Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

-

5,5-Diphenylhydantoin, 3-acetyl-. (n.d.). PubChem. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2004). Modgraph Consultants. Retrieved from [Link]

-

Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from [Link]

-

¹H NMR spectra (in particular, the methylene protons of the two CH 2... (n.d.). ResearchGate. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

-

Chemical shifts. (n.d.). University of Potsdam. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Selection for Purity Analysis of Nitrophenyl Hydantoins

Welcome to a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of nitrophenyl hydantoins. In drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not just a regulatory requirement but a cornerstone of product safety and efficacy. Nitrophenyl hydantoins, a class of compounds significant in medicinal chemistry, demand robust analytical methods to detect and quantify any impurities.

This guide moves beyond mere protocols. It delves into the rationale behind methodological choices, providing a framework for selecting and optimizing the most suitable HPLC approach for your specific analytical challenge. We will compare the workhorse of the industry, Reversed-Phase HPLC, with the specialized technique of Chiral HPLC, providing the experimental data and validation insights needed to make informed decisions in the laboratory.

The Analytical Challenge: Understanding the Impurities

Effective purity analysis begins with understanding what we are looking for. Impurities in nitrophenyl hydantoins can originate from various sources:

-

Process-Related Impurities: Unreacted starting materials, intermediates from the synthesis pathway (e.g., from a Bucherer–Bergs reaction or Urech hydantoin synthesis), and by-products.[1][2]

-

Degradation Products: Resulting from exposure to light, heat, or pH excursions during manufacturing or storage. Forced degradation studies are crucial to identify these potential degradants.[3]

-

Isomeric Impurities: Positional isomers (e.g., 2-nitrophenyl vs. 3-nitrophenyl vs. 4-nitrophenyl) and, critically, enantiomers if the hydantoin possesses a chiral center at the C5 position.

A successful HPLC method must be stability-indicating, meaning it can separate the main component from all known and potential impurities, ensuring that the reported purity is accurate.[4]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the most critical decision in method development. For nitrophenyl hydantoins, the selection primarily hinges on the polarity of the analytes and the potential for chiral isomerism.

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Universal Workhorse

RP-HPLC is the default starting point for most small-molecule pharmaceuticals due to its versatility, robustness, and applicability to a wide range of compound polarities.[3][5] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18 or C8).

Principle of Separation: In RP-HPLC, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The nitro- and phenyl- groups in nitrophenyl hydantoins provide sufficient hydrophobicity for good retention on standard C18 columns.

Experimental Protocol: A General-Purpose RP-HPLC Purity Method

This protocol provides a robust starting point for the analysis of a typical 5-(4-nitrophenyl)-hydantoin.

-

Instrumentation:

-

HPLC or UHPLC system with a UV/PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 provides excellent hydrophobic retention for this class of compounds, and the 250 mm length ensures high efficiency for resolving closely eluting impurities.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Acidifying the mobile phase suppresses the ionization of the hydantoin ring's acidic proton (pKa ≈ 8.0), leading to better peak shape and more consistent retention.[6]

-

Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier offering good solvating power and lower viscosity compared to methanol.

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

-

Detection: UV at 254 nm. Rationale: The nitrophenyl chromophore provides strong UV absorbance at this wavelength.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Rationale: Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[7]